![molecular formula C7H6N2O3 B13008086 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused furan and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with furans under acidic or basic conditions. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently produce pyridazines . The reaction conditions often include the use of solvents such as acetonitrile or acetic acid, and catalysts like copper(II) salts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Catalysts: Copper(II) salts, acids, and bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems such as:
Pyridazines: Compounds with a similar pyridazine ring but different substituents.
Furo[2,3-d]pyrimidines: Compounds with a fused furan and pyrimidine ring system.
Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system.
Uniqueness
The uniqueness of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one lies in its specific structural features, such as the hydroxymethyl group and the fused furan-pyridazine ring system. These features confer unique chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2 |
InChI Key |
UKJHQEQWQCFULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=NN(C2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


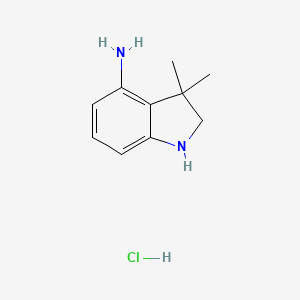
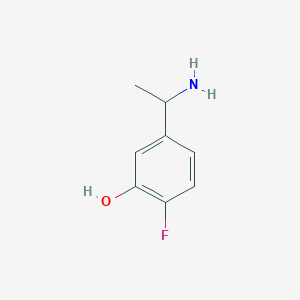
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
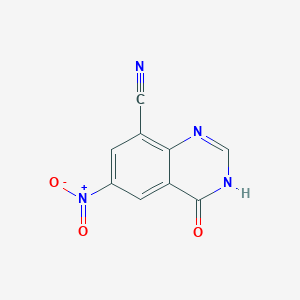
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
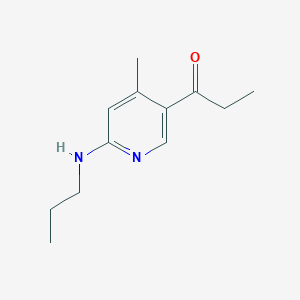
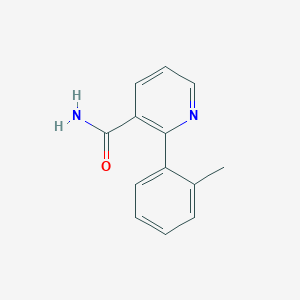
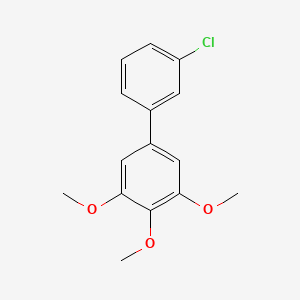
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
